N-(2-chloro-4-fluorophenyl)-2-((3-methyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(2-chloro-4-fluorophenyl)-2-((3-methyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS: 1040649-35-1) is a thieno[3,2-d]pyrimidinone derivative with a molecular formula of C₂₂H₁₇ClFN₃O₂S₂ and a molecular weight of 474.000 g/mol . Its structure features a thioacetamide bridge linking a 2-chloro-4-fluorophenyl group to a thienopyrimidinone core substituted with a 3-methyl and p-tolyl moiety. This compound is supplied by specialized chemical vendors (e.g., Advanced Technology & Industrial Co., Ltd.), indicating its relevance in pharmaceutical or materials research .
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O2S2/c1-12-3-5-13(6-4-12)15-10-30-20-19(15)26-22(27(2)21(20)29)31-11-18(28)25-17-8-7-14(24)9-16(17)23/h3-10H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBSATKVRLWDJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-fluorophenyl)-2-((3-methyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including cytotoxic effects against various cancer cell lines and its mechanism of action.
The compound has the following chemical characteristics:
- Molecular Formula : C21H15ClFN3O2S2
- Molecular Weight : 459.9 g/mol
- IUPAC Name : N-(2-chloro-4-fluorophenyl)-2-(3-methyl-4-oxo-7-(p-tolyl)thieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown promising activity against the MDA-MB-468 cell line, which is often used as a model for triple-negative breast cancer (TNBC).
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Cell Lines Tested :
- MDA-MB-468 (triple-negative breast cancer)
- MCF-7 (estrogen receptor-positive breast cancer)
-
Results :
- The compound exhibited a significant growth inhibitory effect with a GI50 value of approximately 5.2 µM against MDA-MB-468 cells, which is notably more potent than gefitinib, a standard EGFR tyrosine kinase inhibitor .
- In contrast, the GI50 value against MCF-7 cells was reported at 19.3 µM, indicating selectivity towards the MDA-MB-468 cell line.
The mechanism through which this compound exerts its effects involves the inhibition of key signaling pathways associated with cancer cell proliferation.
- Inhibition of Akt Phosphorylation : The compound has been shown to inhibit the phosphorylation of Akt at threonine 308 (T308), a critical step in the downstream signaling of EGFR. This suggests that it may disrupt the survival signals in cancer cells .
Table 1: Summary of Cytotoxic Activity
| Compound Name | Cell Line | GI50 (µM) | Comparison to Gefitinib |
|---|---|---|---|
| N-(2-chloro-4-fluorophenyl)-2... | MDA-MB-468 | 5.2 | More potent |
| N-(2-chloro-4-fluorophenyl)-2... | MCF-7 | 19.3 | Less potent |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
Key structural variations among analogs include:
- Core heterocycle: The target compound uses a thieno[3,2-d]pyrimidinone core, whereas others feature pyridine (), quinoxaline (), or thieno[2,3-d]pyrimidinone () scaffolds. These differences influence electronic properties and binding interactions .
- Halogenation: The 2-chloro-4-fluorophenyl group introduces steric and electronic effects distinct from analogs like 4-chlorophenyl () or trifluoromethylphenyl () substituents. The fluorine atom may enhance metabolic stability via reduced oxidative metabolism . Thioacetamide linkage: A common feature across analogs, critical for hydrogen bonding and sulfur-mediated interactions with biological targets .
Pharmacological and Computational Insights
- Bioactivity: Thienopyrimidinones are associated with kinase inhibition (e.g., EGFR, VEGFR). The target compound’s p-tolyl and halogenated aryl groups may optimize binding affinity compared to less substituted analogs .
- Docking studies : AutoDock Vina () could predict binding modes; for instance, the trifluoromethyl group in ’s compound may engage in hydrophobic interactions absent in the target compound’s fluorophenyl group .
- Metabolic considerations: The 3-methyl group on the thienopyrimidinone core may slow hepatic degradation, extending half-life relative to unmethylated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
